molecular formula C14H15ClN4O3S B3609324 N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

Cat. No. B3609324
M. Wt: 354.8 g/mol
InChI Key: HPWRSUVOZBCYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, commonly known as CMOT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMOT belongs to the class of thiadiazole derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

CMOT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, CMOT has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells. In Alzheimer's disease research, CMOT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, CMOT has been shown to have hypoglycemic effects by regulating glucose metabolism.

Mechanism of Action

The exact mechanism of action of CMOT is not fully understood. However, it is believed that CMOT exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMOT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CMOT has been shown to have various biochemical and physiological effects. In cancer research, CMOT has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, CMOT has been shown to reduce oxidative stress, inhibit inflammation, and improve cognitive function. In diabetes research, CMOT has been shown to regulate glucose metabolism, improve insulin sensitivity, and reduce hyperglycemia.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMOT is its potential therapeutic applications in various diseases. CMOT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the major limitations of CMOT is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on CMOT. One of the potential future directions is to develop more efficient synthesis methods for CMOT to improve its yield and purity. Another future direction is to study the pharmacokinetics and pharmacodynamics of CMOT in vivo to understand its bioavailability and efficacy. Additionally, further research is needed to elucidate the exact mechanism of action of CMOT and its potential therapeutic applications in other diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c15-10-3-1-2-4-11(10)16-12(20)9-22-14-13(17-23-18-14)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWRSUVOZBCYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Reactant of Route 6
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N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

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